molecular formula C17H19NO2 B14011636 8-(3-methoxyphenyl)-4-methyl-6,7-dihydro-5H-quinolin-8-ol CAS No. 73123-89-4

8-(3-methoxyphenyl)-4-methyl-6,7-dihydro-5H-quinolin-8-ol

Cat. No.: B14011636
CAS No.: 73123-89-4
M. Wt: 269.34 g/mol
InChI Key: XCADYQWTBRXFTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-methoxyphenyl)-4-methyl-6,7-dihydro-5H-quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a dihydroquinoline structure. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-methoxyphenyl)-4-methyl-6,7-dihydro-5H-quinolin-8-ol typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the quinoline core. The final step involves the reduction of the quinoline derivative to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

8-(3-methoxyphenyl)-4-methyl-6,7-dihydro-5H-quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and various alkyl halides are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

8-(3-methoxyphenyl)-4-methyl-6,7-dihydro-5H-quinolin-8-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 8-(3-methoxyphenyl)-4-methyl-6,7-dihydro-5H-quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include signal transduction pathways that regulate cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Isoquinoline: Another derivative with a different arrangement of nitrogen in the ring.

    Quinolin-8-ol: Lacks the methoxyphenyl and methyl groups but shares the quinoline core.

Uniqueness

8-(3-methoxyphenyl)-4-methyl-6,7-dihydro-5H-quinolin-8-ol is unique due to the presence of the methoxyphenyl group, which can enhance its biological activity and specificity. The methyl group also contributes to its distinct chemical properties and reactivity compared to other quinoline derivatives.

Properties

CAS No.

73123-89-4

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

8-(3-methoxyphenyl)-4-methyl-6,7-dihydro-5H-quinolin-8-ol

InChI

InChI=1S/C17H19NO2/c1-12-8-10-18-16-15(12)7-4-9-17(16,19)13-5-3-6-14(11-13)20-2/h3,5-6,8,10-11,19H,4,7,9H2,1-2H3

InChI Key

XCADYQWTBRXFTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCC(C2=NC=C1)(C3=CC(=CC=C3)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.